2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
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Overview
Description
2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a chemical compound that features a thiadiazole ring, a piperidine ring, and a dimethylpropanone moiety. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate acid chloride under reflux conditions.
Attachment to Piperidine: The thiadiazole ring is then attached to the piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole derivative with a piperidine derivative in the presence of a base such as sodium hydride.
Introduction of the Dimethylpropanone Moiety: The final step involves the introduction of the dimethylpropanone moiety to the piperidine ring. This can be done by reacting the piperidine-thiadiazole intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.
Reduction: Reduced derivatives of the thiadiazole and piperidine rings.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and exert its effects . The compound may inhibit specific enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole ring structure with similar biological activities.
2-Phenyl-1,3,4-thiadiazole: A derivative with enhanced anticancer properties.
1-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another analog with promising anticancer activity.
Uniqueness
2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is unique due to its specific combination of the thiadiazole ring, piperidine ring, and dimethylpropanone moiety
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)10(16)15-6-4-9(5-7-15)17-11-14-13-8-18-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVSSIHGDTSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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